N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “{ [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine”, the InChI code is "1S/C11H18N4/c1-9-2-3-11 (14-13-9)15-6-4-10 (8-12)5-7-15/h2-3,10H,4-8,12H2,1H3" . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Metabolism and Disposition
One significant area of application involves the study of the metabolism and disposition of related compounds in the human body. For instance, the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia, was determined in humans. The study found that elimination of drug-related material was almost complete over a 9-day period, occurring principally via the feces, whereas urinary excretion accounted for a small portion of total radioactivity. This detailed metabolic profiling helps in understanding the pharmacokinetics of such compounds (Renzulli et al., 2011).
Clinical Trials and Antitussive Properties
Clinical trials and investigations into the antitussive properties of related piperidine derivatives have also been conducted. For example, a trial explored the antitussive efficacy of pipazethate, a thiophenylpyridylamine derivative, in patients with cough. The double-blind study compared the drug with a placebo, revealing insights into its effectiveness and potential therapeutic applications (Vakil et al., 1966).
Receptor Binding and Imaging Studies
Receptor binding and imaging studies represent another crucial application area. Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been investigated for their potential to visualize primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This study demonstrated the compound's ability to accumulate in most breast tumors, showcasing its potential for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Exploring Novel Antitumor Agents
The development and evaluation of novel antitumor agents are another vital application. N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), an experimental antitumor agent, underwent phase I clinical trials based on its dual mode of cytotoxic action, thought to involve topoisomerases I and II. This study highlighted the importance of continuing efforts to explore methods of administering higher doses of DACA to potentially enhance therapeutic outcomes (McCrystal et al., 1999).
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For “{ [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine”, the hazard statements include H302, H315, H318, H335, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-2-3-15(19-18-12)20-7-4-13(5-8-20)10-17-16(21)14-6-9-22-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOUHKMHPKVIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.